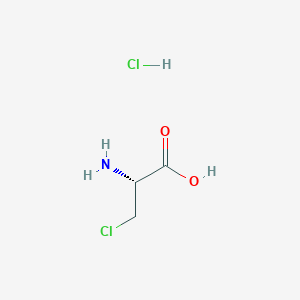

3-Chloro-L-alanine Hydrochloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >24 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-chloropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENJPSDBNBGIEL-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017432 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51887-89-9 | |

| Record name | (R)-2-Amino-3-chloropropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-carboxy-2-chloroethanaminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-L-alanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest in biochemical and pharmaceutical research due to its potent and diverse inhibitory actions against several key enzymes. This technical guide provides a comprehensive overview of the molecular mechanisms of action of 3-chloro-L-alanine, focusing on its role as an inhibitor of bacterial alanine (B10760859) racemase, and mammalian alanine aminotransferase and serine hydroxymethyltransferase. The guide details the biochemical pathways affected, presents available quantitative data on enzyme inhibition, outlines relevant experimental protocols, and provides visual representations of the key signaling pathways and inhibitory mechanisms. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly in the areas of antimicrobials and cancer therapeutics.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the targeted inhibition of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Its structural similarity to the natural amino acid L-alanine allows it to enter the active sites of these enzymes. The presence of a chlorine atom on the β-carbon is key to its inhibitory activity, facilitating covalent modification of the enzyme or enzyme-cofactor complex, often leading to irreversible inactivation. The principal enzyme targets identified to date are Alanine Racemase, Alanine Aminotransferase (ALAT), and Serine Palmitoyltransferase (SPT). While its effect on Serine Hydroxymethyltransferase (SHMT) has been suggested, specific inhibitory data is less defined in the available literature.

Inhibition of Bacterial Alanine Racemase

A primary and well-characterized mechanism of action of 3-chloro-L-alanine is the irreversible inhibition of bacterial alanine racemase. This enzyme is crucial for bacterial cell wall synthesis as it catalyzes the racemization of L-alanine to D-alanine, an essential component of the peptidoglycan layer. Inhibition of alanine racemase leads to a depletion of D-alanine, thereby disrupting peptidoglycan synthesis and compromising bacterial cell wall integrity, ultimately leading to cell lysis.

The inhibition is a classic example of mechanism-based inactivation, where the enzyme converts the inhibitor into a reactive species that then covalently modifies the active site. The proposed mechanism involves the formation of an aminoacrylate intermediate which then alkylates a tyrosine residue within the active site of the enzyme.

Below is a diagram illustrating the mechanism of covalent inhibition of alanine racemase.

Caption: Covalent inhibition of alanine racemase by 3-chloro-L-alanine.

The disruption of peptidoglycan synthesis is a critical pathway for the antibacterial activity of 3-chloro-L-alanine. The following diagram illustrates the point of inhibition within this pathway.

Caption: Inhibition point of 3-chloro-L-alanine in peptidoglycan synthesis.

Inhibition of Alanine Aminotransferase (ALAT)

3-Chloro-L-alanine has been shown to be a competitive inhibitor of alanine aminotransferase (ALAT), also known as glutamate-pyruvate transaminase (GPT). ALAT is a key enzyme in amino acid metabolism, catalyzing the reversible transamination of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate. This enzyme plays a crucial role in linking carbohydrate and amino acid metabolism.

In the context of cancer, many tumor cells exhibit a high rate of glycolysis, producing large amounts of pyruvate. ALAT can then convert this pyruvate to alanine, which is often secreted. Inhibition of ALAT by 3-chloro-L-alanine can disrupt this process, leading to a decrease in glucose uptake and an increase in mitochondrial respiration. This shift in metabolism can impair cancer cell growth. The inhibition of ALAT is also being explored for its effects on cellular signaling pathways in cancer, including the MAPK and VEGF pathways.

The following diagram illustrates the central role of ALAT and the impact of its inhibition.

An In-depth Technical Guide to beta-Chloro-L-alanine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Chloro-L-alanine hydrochloride is a synthetic amino acid analog that has garnered significant attention in biochemical and pharmacological research. Its primary mechanism of action involves the inhibition of a class of enzymes dependent on pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. This technical guide provides a comprehensive overview of beta-chloro-L-alanine hydrochloride, including its chemical properties, synthesis, mechanism of action, and diverse applications in scientific research. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its utility as a tool for studying amino acid metabolism and as a potential therapeutic agent.

Introduction

beta-Chloro-L-alanine hydrochloride is a structural analog of the amino acid L-alanine. The substitution of a hydrogen atom with a chlorine atom on the beta-carbon confers unique chemical properties that allow it to act as a potent inhibitor of various PLP-dependent enzymes. These enzymes play crucial roles in a wide array of metabolic pathways, including amino acid biosynthesis and degradation. By targeting these enzymes, beta-chloro-L-alanine hydrochloride has emerged as a valuable tool for dissecting complex biological processes and as a lead compound in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.

Chemical and Physical Properties

beta-Chloro-L-alanine hydrochloride is a white solid that is soluble in water.[1] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | b-Chloro-L-Ala-OH·HCl, (R)-2-Amino-3-chloropropionic acid hydrochloride, 3-Chloro-L-alanine Hydrochloride | [1] |

| CAS Number | 51887-89-9 | [1] |

| Molecular Formula | C₃H₆ClNO₂ · HCl | [1] |

| Molecular Weight | 160.00 g/mol | |

| Appearance | White solid | [1] |

| Solubility | Water: 50 mg/mL, clear, colorless | |

| Melting Point | 205 °C | |

| Storage Temperature | −20°C | |

| Optical Rotation | [a]D24 = -7.5 ± 1º (C=0.725% in water) | [1] |

Synthesis

A common method for the synthesis of beta-chloro-L-alanine involves the reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride in an aqueous medium.[2] The reaction temperature is typically maintained between 0°C and 100°C.[2] The final product, beta-chloroalanine, can be selectively crystallized from the reaction mixture.[2]

Below is a generalized workflow for the synthesis of beta-chloro-L-alanine.

Mechanism of Action: Inhibition of Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

The biological activity of beta-chloro-L-alanine hydrochloride stems from its ability to inhibit enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor.[3] PLP is essential for a vast number of enzymatic reactions, primarily in amino acid metabolism, such as transamination, decarboxylation, and racemization.[3] beta-Chloro-L-alanine acts as a mechanism-based or "suicide" inhibitor for some of these enzymes.[4] The chloro-substituent facilitates the formation of a reactive intermediate within the enzyme's active site, which then irreversibly binds to and inactivates the enzyme.[4]

Key Targeted Enzymes

Several PLP-dependent enzymes are known to be inhibited by beta-chloro-L-alanine. The following table summarizes these enzymes and the nature of their inhibition.

| Enzyme | Organism/Cell Line | Inhibition Type | Quantitative Data | Reference |

| Alanine (B10760859) Aminotransferase (ALAT/ALT) | LLC1 Lewis lung carcinoma cells | Competitive | Not specified | [5][6] |

| Alanine Racemase | Bacillus subtilis | D-chloroalanine: CompetitiveL-chloroalanine: Non-competitive | D-chloroalanine: Ki = 0.005 mML-chloroalanine: Ki = 1.71 mM | [7] |

| Serine Palmitoyltransferase (SPT) | Rat liver microsomes, CHO cells | Irreversible, Mechanism-based | 5 mM causes complete inactivation in 10-15 min | [4][8] |

| Alanine-valine transaminase (Transaminase C) | Escherichia coli K-12 | Reversible | Not specified | [9] |

| Threonine Deaminase | Escherichia coli | Not specified | Not specified | [10] |

| Branched-chain amino acid transaminase (Transaminase B) | Escherichia coli | Not specified | Not specified | [10] |

Applications in Research and Drug Development

The unique inhibitory properties of beta-chloro-L-alanine hydrochloride make it a versatile tool in various research areas.

Cancer Research: Targeting the Warburg Effect

Cancer cells often exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen.[2] Alanine aminotransferase (ALAT) plays a role in this metabolic reprogramming.[5] By inhibiting ALAT, beta-chloro-L-alanine can disrupt the cancer cells' ability to produce L-alanine and impair their glucose uptake.[5][6] This leads to an energy deficit, activation of AMP-activated protein kinase (AMPK), and a subsequent shift towards mitochondrial respiration, ultimately impairing cancer cell growth.[5]

Antimicrobial Research: Targeting Bacterial Cell Wall Synthesis

Alanine racemase is a crucial enzyme in bacteria responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[7] By inhibiting alanine racemase, beta-chloro-L-alanine disrupts cell wall synthesis, leading to bacterial growth inhibition.[11] This makes it a potential candidate for the development of novel antimicrobial agents.[1] Studies have shown its effectiveness against various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[11]

Sphingolipid Metabolism Research

Serine palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids, a class of lipids with important structural and signaling functions.[4][8] beta-Chloro-L-alanine acts as a potent and irreversible inhibitor of SPT.[4][8] This allows researchers to study the consequences of depleting sphingolipids in various cellular processes, such as proliferation, apoptosis, and signal transduction.[4]

Experimental Protocols

The following are generalized protocols for key experiments involving beta-chloro-L-alanine hydrochloride, compiled from various sources. Researchers should optimize these protocols for their specific experimental systems.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol describes a method to measure SPT activity in cell lysates using a radioactivity-based assay.

Materials:

-

Cell lysate (e.g., from CHO cells or rat liver microsomes)

-

beta-Chloro-L-alanine hydrochloride solution

-

L-[¹⁴C]serine

-

Palmitoyl-CoA

-

Pyridoxal-5'-phosphate (PLP)

-

Lysis buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA)

-

Myriocin (B1677593) (positive control inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell lysates according to standard laboratory procedures.

-

Pre-incubate the cell lysate with varying concentrations of beta-chloro-L-alanine (e.g., 0-5 mM) for a specified time (e.g., 10-15 minutes) at 37°C. A no-inhibitor control and a myriocin control should be included.

-

Initiate the SPT reaction by adding a reaction mixture containing L-[¹⁴C]serine, palmitoyl-CoA, and PLP to the pre-incubated lysates.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a suitable solvent (e.g., chloroform:methanol).

-

Extract the lipids and separate the product, 3-ketodihydrosphingosine, from the unreacted L-[¹⁴C]serine using thin-layer chromatography (TLC) or another suitable chromatographic method.

-

Quantify the amount of radiolabeled product by scintillation counting.

-

Calculate the SPT activity as the amount of product formed per unit time per amount of protein in the lysate.

Alanine Racemase Inhibition Assay

This protocol outlines a method to assess the inhibition of bacterial alanine racemase.

Materials:

-

Purified alanine racemase

-

beta-Chloro-L-alanine hydrochloride (L- and D-enantiomers)

-

L-alanine

-

D-amino acid oxidase

-

Horseradish peroxidase

-

A suitable chromogenic or fluorogenic substrate for peroxidase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

In a 96-well plate, add purified alanine racemase to the assay buffer.

-

Add varying concentrations of the inhibitor (beta-chloro-L-alanine enantiomers).

-

Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.

-

Initiate the reaction by adding L-alanine.

-

Allow the racemization reaction to proceed for a set time.

-

Add D-amino acid oxidase, horseradish peroxidase, and the chromogenic/fluorogenic substrate. The D-amino acid oxidase will react with the D-alanine produced by the racemase, generating hydrogen peroxide, which is then used by the peroxidase to oxidize the substrate, resulting in a detectable signal.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 or Ki values.

Cell Viability/Cytotoxicity Assay

This protocol describes a general method to assess the cytotoxic effects of beta-chloro-L-alanine on a cell line.

Materials:

-

Mammalian cell line (e.g., LLC1 or CHO cells)

-

Complete cell culture medium

-

beta-Chloro-L-alanine hydrochloride

-

MTT, XTT, or other viability reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of beta-chloro-L-alanine in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

If using MTT, solubilize the formazan (B1609692) crystals with a suitable solvent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value for cytotoxicity.

Conclusion

beta-Chloro-L-alanine hydrochloride is a powerful and versatile tool for researchers in biochemistry, pharmacology, and drug development. Its ability to specifically inhibit PLP-dependent enzymes has provided valuable insights into the metabolic pathways they govern. Its demonstrated efficacy in inhibiting cancer cell growth and bacterial proliferation highlights its potential as a lead compound for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and applications, and it is hoped that this information will facilitate its continued use and exploration in scientific research.

References

- 1. researchgate.net [researchgate.net]

- 2. Warburg Effect | Cell Signaling Technology [cellsignal.com]

- 3. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aminer.cn [aminer.cn]

- 8. Inhibition studies of the enantiomers of beta chloroalanine on purified alanine racemase from B. subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-L-alanine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 3-Chloro-L-alanine. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Chemical Structure and Identification

3-Chloro-L-alanine is an unnatural, non-proteinogenic amino acid.[1][2] It is a derivative of the naturally occurring amino acid L-alanine, with a chlorine atom substituting one of the hydrogen atoms on the beta-carbon.[2] The L-configuration specifies the stereochemistry at the alpha-carbon.

The IUPAC name for this compound is (2R)-2-amino-3-chloropropanoic acid.[3] It is also commonly referred to as β-Chloro-L-alanine.[4][5]

Physicochemical Properties

3-Chloro-L-alanine is a white crystalline powder.[1][6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 123.54 g/mol | [1][2][3] |

| CAS Number | 2731-73-9 | [3][4][6] |

| Melting Point | 156-157 °C | [7] |

| 166-167 °C | [1] | |

| 205 °C (hydrochloride salt) | ||

| Boiling Point | 243.6±30.0 °C (Predicted) | [8] |

| Solubility | Soluble in water.[1] Soluble in DMSO (100 mg/mL for hydrochloride salt).[9] | [1][9] |

| Appearance | White solid/crystalline powder | [1][6] |

| Storage Temperature | 2-8°C or -20°C | [7][8] |

Biological Activity and Mechanism of Action

3-Chloro-L-alanine exhibits significant biological activity, primarily as an enzyme inhibitor. It is known to be a bacteriostatic agent, inhibiting the growth of various bacteria.[4][5][10]

Enzyme Inhibition

This compound is a known inhibitor of several key enzymes involved in amino acid metabolism:

-

Alanine Racemase: Inhibition of this enzyme disrupts the conversion between L-alanine and D-alanine, which is crucial for bacterial cell wall synthesis.[4][5][10]

-

L-alanine aminotransferase (ALAT): By inhibiting ALAT, it can impair D-glucose uptake in certain cancer cells.[6]

-

Branched-chain amino acid transaminase (Transaminase B) [4][5]

The inhibition of transaminase B and alanine-valine transaminase C by β-Chloro-L-alanine is responsible for the requirement of isoleucine and valine for the growth of Escherichia coli in its presence.[4][5]

Role in Drug Development

3-Chloro-L-alanine serves as a versatile precursor in the synthesis of more complex molecules.[11] A significant application is in the synthesis of NMDA receptor antagonists.[11] The chlorine atom on the beta-carbon facilitates nucleophilic substitution reactions, allowing for the creation of derivatives with targeted pharmacological activities.[11]

Experimental Protocols

Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

This protocol describes a method for synthesizing the methyl ester hydrochloride derivative of 3-Chloro-L-alanine from L-serine.

Step 1: Synthesis of L-serine methyl ester hydrochloride [12]

-

Add L-serine to a suitable first solvent.

-

Cool the mixture to 5-10°C.

-

Dropwise, add thionyl chloride A while maintaining the temperature at 12-15°C.

-

After the addition is complete, heat the mixture to 38°C and allow it to react for 48 hours.

-

Following the reaction, cool the mixture to induce crystallization.

-

Collect the crystals by centrifugation, desolventize, and dry to obtain L-serine methyl ester hydrochloride.

Step 2: Synthesis of 3-chloro-L-alanine methyl ester hydrochloride [12]

-

Add the L-serine methyl ester hydrochloride obtained in Step 1 to a second solvent (e.g., dichloromethane, chloroform).

-

Dropwise, add thionyl chloride B, controlling the temperature between 35-40°C.

-

Implement a segmented temperature control for the reaction.

-

After the reaction is complete, cool the mixture to 15-25°C.

-

Add water to the reaction mixture to facilitate layering.

-

Process the aqueous phase to obtain the final product, 3-chloro-L-alanine methyl ester hydrochloride.

References

- 1. Chloroalanine - Wikipedia [en.wikipedia.org]

- 2. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Chloro-L-alanine | 2731-73-9 [chemicalbook.com]

- 7. 3-Chloro-L-alanine-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2731-73-9 CAS MSDS (3-Chloro-L-alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to L-beta-Chloroalanine Hydrochloride (CAS Number 51887-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-Chloroalanine hydrochloride is a synthetic amino acid analogue that has garnered significant interest in the scientific community for its potent and specific inhibitory effects on several key enzymes. This technical guide provides a comprehensive overview of L-beta-Chloroalanine hydrochloride, including its chemical and physical properties, synthesis, and detailed mechanism of action. It serves as a resource for researchers utilizing this compound in studies related to bacterial cell wall synthesis, sphingolipid metabolism, and amino acid biochemistry. This document outlines experimental protocols for key assays and visualizes the pertinent biological pathways to facilitate a deeper understanding of its biochemical and cellular effects.

Chemical and Physical Properties

L-beta-Chloroalanine hydrochloride is the hydrochloride salt of L-beta-chloroalanine, a halogenated derivative of the amino acid L-alanine. The presence of the chlorine atom on the beta-carbon is critical to its biological activity.

Table 1: Physicochemical Properties of L-beta-Chloroalanine Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 51887-89-9 | [1][2] |

| Molecular Formula | C₃H₇Cl₂NO₂ | [3] |

| Molecular Weight | 160.00 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | ~205 °C (decomposes) | |

| Solubility | Water: 50 mg/mL; DMSO: 100 mg/mL (with sonication) | [3] |

| Storage | 4°C, sealed, away from moisture. For solutions: -80°C (up to 6 months) or -20°C (up to 1 month). | [3] |

Synthesis

The synthesis of beta-chloroalanine can be achieved through various methods. One common approach involves the reaction of an aziridine-2-carboxylate (B8329488) with hydrogen chloride in an aqueous medium. This process is advantageous as it can be performed at moderate temperatures (0-100°C) and offers good yields.[4]

Another synthetic route starts from serine, which is converted to a chloro-derivative. For instance, L-serine can be treated with N-chlorosuccinimide in the presence of a thiourea (B124793) derivative in dichloromethane (B109758) to yield 3-chloro-L-alanine. The resulting free base can then be converted to the hydrochloride salt.

Mechanism of Action and Biological Effects

L-beta-Chloroalanine is a well-established inhibitor of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. Its primary mechanism of action is as a mechanism-based inactivator, also known as a "suicide inhibitor."

Inhibition of Alanine (B10760859) Racemase

Alanine racemase is a crucial bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine.[5] D-alanine is an essential component of the peptidoglycan cell wall in most bacteria.[6] The absence of alanine racemase in eukaryotes makes it an attractive target for antimicrobial drug development.[7]

L-beta-Chloroalanine acts as a suicide inhibitor of alanine racemase. The enzyme's catalytic mechanism involves the deprotonation of the alpha-carbon of the amino acid. When L-beta-chloroalanine binds to the active site, the enzyme abstracts the alpha-proton, leading to the elimination of the beta-chlorine atom. This generates a reactive amino-acrylate intermediate that covalently modifies the PLP cofactor or a nearby active site residue, leading to irreversible inactivation of the enzyme.[8][9] The inhibition of alanine racemase by the D- and L-isomers of beta-chloroalanine has been shown to be effective against a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[10] In extracts of E. coli and B. subtilis, beta-chloro-D-alanine was found to inhibit alanine racemase activity by 90-95%.[10]

Figure 1: Inhibition of Alanine Racemase in the Peptidoglycan Biosynthesis Pathway.

Inhibition of Serine Palmitoyltransferase (SPT)

Serine Palmitoyltransferase (SPT) is the rate-limiting enzyme in the de novo biosynthesis of sphingolipids.[11][12] It catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[11] Sphingolipids are essential components of eukaryotic cell membranes and are involved in various signaling pathways.[13]

L-beta-Chloroalanine is an irreversible, mechanism-based inhibitor of SPT.[14] The inhibition is rapid and concentration-dependent, with 5 mM of the inhibitor causing complete inactivation of SPT in rat liver microsomes within 10 minutes.[14] This inactivation is specific to the L-isomer and can be prevented by the presence of the natural substrate, L-serine.[14] The inhibition of SPT by L-beta-chloroalanine disrupts the synthesis of long-chain bases, the backbone of all sphingolipids.[14]

Figure 2: Inhibition of Serine Palmitoyltransferase in the Sphingolipid Biosynthesis Pathway.

Other Enzymatic Targets

L-beta-Chloroalanine has also been shown to inhibit other PLP-dependent enzymes, including:

-

Alanine Aminotransferase (ALAT): This enzyme is involved in amino acid metabolism.

-

Threonine Deaminase: An enzyme in the biosynthetic pathway of isoleucine.[15]

-

Branched-chain Amino Acid Transaminase (Transaminase B): Involved in the synthesis of branched-chain amino acids.[15]

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This protocol is adapted from a high-throughput screening method and measures the conversion of D-alanine to L-alanine.[1][16] The production of L-alanine is coupled to the activity of L-alanine dehydrogenase, which reduces NAD⁺ to NADH. The increase in NADH is monitored by fluorescence.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine (substrate)

-

L-beta-Chloroalanine hydrochloride (inhibitor)

-

NAD⁺

-

Tris-Tricine buffer (100 mM, pH 8.5)

-

384-well microplate

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/mL L-alanine dehydrogenase in Tris-Tricine buffer.

-

Dispense 30 µL of the reaction cocktail into the wells of a 384-well plate.

-

Add varying concentrations of L-beta-Chloroalanine hydrochloride to the wells. For control wells, add the corresponding vehicle (e.g., water).

-

Incubate the plate for 30 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 10 µL of D-alanine solution (final concentration can be varied, e.g., 0.5-2.5 mM, for kinetic studies). For negative controls, add 10 µL of buffer without substrate.

-

Incubate for 20 minutes at 37°C.

-

Measure the fluorescence intensity of NADH.

-

Calculate the percent inhibition relative to the control wells without the inhibitor. IC₅₀ and Kᵢ values can be determined by plotting the data using appropriate software.[1][16]

Figure 3: Workflow for the Coupled Alanine Racemase Inhibition Assay.

Serine Palmitoyltransferase (SPT) Inhibition Assay (Radiolabeled Assay)

This protocol is based on measuring the incorporation of radiolabeled L-serine into sphingolipids.[17][18]

Materials:

-

Cell lysate or microsomal fraction containing SPT

-

L-[³H]-serine (radiolabeled substrate)

-

Palmitoyl-CoA (substrate)

-

L-beta-Chloroalanine hydrochloride (inhibitor)

-

HEPES buffer (e.g., 50 mM, pH 8.0)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Dithiothreitol (DTT)

-

EDTA

-

Organic solvent for extraction (e.g., chloroform/methanol)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a pre-incubation buffer containing 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, and 20 µM PLP.[18]

-

In a reaction tube, combine the cell lysate or microsomal fraction with the pre-incubation buffer and varying concentrations of L-beta-Chloroalanine hydrochloride.

-

Pre-incubate for a set time (e.g., 10-15 minutes) at 37°C to allow for enzyme inhibition.[14]

-

Prepare a labeling mix containing 2 mM L-serine, 100 µM palmitoyl-CoA, and a known amount of L-[³H]-serine (e.g., 2 µCi).[18]

-

Initiate the enzymatic reaction by adding the labeling mix to the reaction tubes.

-

Incubate for 60 minutes at 37°C.[18]

-

Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

-

Extract the lipids.

-

Quantify the amount of radiolabeled lipid product using a scintillation counter.

-

Determine the level of inhibition by comparing the radioactivity in the inhibitor-treated samples to the control samples.

Quantitative Data

Table 2: Inhibitory Activity of L-beta-Chloroalanine

| Target Enzyme | Organism/System | Inhibition Type | IC₅₀ / Kᵢ | Concentration for Effect | Reference(s) |

| Alanine Racemase | E. coli, B. subtilis | Irreversible | - | 90-95% inhibition | [10] |

| Serine Palmitoyltransferase | Rat liver microsomes | Mechanism-based ("suicide") | - | 5 mM for complete inactivation in 10 min | [14] |

| Serine Palmitoyltransferase | CHO cells | Irreversible | - | 5 mM for complete inhibition in 15 min | [14] |

Safety and Handling

L-beta-Chloroalanine hydrochloride should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

L-beta-Chloroalanine hydrochloride is a powerful tool for researchers studying bacterial cell wall biosynthesis and sphingolipid metabolism. Its mechanism as a suicide inhibitor provides a means to specifically and irreversibly block the activity of key enzymes like alanine racemase and serine palmitoyltransferase. This technical guide has provided essential information on its properties, synthesis, mechanism of action, and experimental use. The detailed protocols and pathway diagrams are intended to support the design and execution of experiments aimed at further elucidating the roles of its target enzymes in health and disease, and to aid in the development of novel therapeutic agents.

References

- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 2. scbt.com [scbt.com]

- 3. Regulation of Sphingolipid Biosynthesis by the Morphogenesis Checkpoint Kinase Swe1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]

- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 6. sbs.utexas.edu [sbs.utexas.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. SPHINGOLIPID VARIETY, BIOSYNTHESIS AND REGULATION [agris.fao.org]

- 14. Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. An improved method to determine serine palmitoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of HeLa Total Membranes and Assay of Lipid-inhibition of Serine Palmitoyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-L-alanine: A Technical Guide for Researchers

Introduction: 3-Chloro-L-alanine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of biochemistry and drug development. As a structural analog of natural amino acids, it functions as a potent enzyme inhibitor, demonstrating a range of biological activities. Its primary mechanism involves the irreversible inhibition of key bacterial enzymes, making it a valuable tool for antimicrobial research. Furthermore, its chemical reactivity renders it a useful precursor in the synthesis of more complex molecules, including neuropharmacological agents.[1] This guide provides an in-depth overview of 3-Chloro-L-alanine, focusing on its synthesis, mechanism of action, biological activities, and relevant experimental protocols for a scientific audience.

Physicochemical Properties

3-Chloro-L-alanine is a white, water-soluble solid.[2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃H₆ClNO₂ | [3] |

| Molar Mass | 123.54 g/mol | [3] |

| CAS Number | 2731-73-9 | [3] |

| Appearance | White solid | [2] |

| Melting Point | 166–167 °C | [2] |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid | [3] |

Mechanism of Action and Biological Activity

The primary biological role of 3-Chloro-L-alanine is as a mechanism-based enzyme inhibitor, also known as a "suicide substrate." It primarily targets pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes involved in amino acid metabolism.

Inhibition of Alanine (B10760859) Racemase

The most well-characterized activity of 3-Chloro-L-alanine is the irreversible inhibition of alanine racemase (Alr).[4] This bacterial enzyme is crucial for peptidoglycan biosynthesis as it catalyzes the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall.[5][6] The absence of a human homolog makes alanine racemase an attractive target for antibacterial drug development.[5]

The inhibition mechanism involves the formation of a reactive intermediate within the enzyme's active site. The enzyme binds 3-Chloro-L-alanine and abstracts a proton, leading to the elimination of the chloride ion. This generates a highly reactive amino-acrylate intermediate that covalently binds to the PLP cofactor and/or a nearby nucleophilic amino acid residue (like tyrosine) in the active site, leading to irreversible inactivation of the enzyme.[7]

Figure 1: Mechanism of irreversible inhibition of Alanine Racemase by 3-Chloro-L-alanine.

Other Enzymatic Targets

Beyond alanine racemase, 3-Chloro-L-alanine has been shown to inhibit several other PLP-dependent enzymes. This broader activity contributes to its overall biological effects and highlights its utility as a biochemical probe.

| Target Enzyme | Organism/System | Effect | Reference |

| Alanine Racemase (Alr) | Escherichia coli, Bacillus subtilis | Irreversible Inhibition | [8] |

| Alanine Aminotransferase (ALAT) | Myocardium, various | Affinity Labeling / Inhibition | [9] |

| Threonine Deaminase | Escherichia coli | Inhibition | [4] |

| Branched-chain Amino Acid Transaminase (Transaminase B) | Escherichia coli | Inhibition | [4] |

| Alanine-Valine Transaminase (Transaminase C) | Escherichia coli | Reversible Inhibition | [6] |

Note: Specific quantitative inhibition constants (Ki, IC50) for 3-Chloro-L-alanine are not widely reported in the cited literature.

Antimicrobial and Other Activities

Due to its potent inhibition of alanine racemase, 3-Chloro-L-alanine exhibits antibacterial activity, particularly against Gram-positive and Gram-negative bacteria whose cell wall integrity is dependent on peptidoglycan synthesis.[7][10] In some bacteria like Escherichia coli, sensitivity to 3-chloro-DL-alanine at a concentration of 1 mM has been demonstrated.[11] However, some bacteria can develop resistance, for instance through enzymes that degrade the compound or via mutations in the target enzyme.[11]

| Organism | Activity | Reference |

| Escherichia coli | Growth Inhibition | [7][10] |

| Streptococcus pyogenes | Growth Inhibition | [7][10] |

| Bacillus subtilis | Growth Inhibition | [7][10] |

| Diplococcus pneumoniae | Growth Inhibition | [7][10] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for 3-Chloro-L-alanine against various strains are not consistently available in the cited literature.

In addition to its antimicrobial properties, 3-Chloro-L-alanine hydrochloride serves as a precursor for the synthesis of NMDA receptor antagonists, indicating its potential utility in neuropharmacology research.[1]

Experimental Protocols

Synthesis of 3-Chloro-L-alanine from L-Serine

This protocol is based on methods described in patent literature, involving the chlorination of L-serine using N-chlorosuccinimide (NCS) and a thiourea (B124793) catalyst.

Materials:

-

L-Serine

-

Thiourea or N,N'-dimethylthiourea

-

N-chlorosuccinimide (NCS)

-

Four-neck flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.

Procedure:

-

Add L-Serine (e.g., 50.0 g) and a solvent such as dichloromethane (e.g., 200.0 g) to a 500 mL four-neck flask.

-

Add a catalytic amount of thiourea (e.g., 16.8 g) or N,N'-dimethylthiourea (e.g., 23.0 g) to the suspension.[12]

-

Stir the mixture at room temperature for approximately 30 minutes.[12]

-

Under rapid stirring, begin the dropwise addition of N-chlorosuccinimide (e.g., 95.4 g) dissolved in the reaction solvent. Maintain the reaction temperature between 0-40°C.

-

After the addition is complete, continue stirring the reaction for 2-5 hours.[12]

-

Monitor the reaction progress using a suitable method (e.g., TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[12]

-

Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour to precipitate the product.[12]

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield 3-Chloro-L-alanine.[12]

Figure 2: Experimental workflow for the synthesis of 3-Chloro-L-alanine.

Alanine Racemase Inhibition Assay (Coupled-Enzyme Method)

This protocol describes a common method for measuring alanine racemase activity and its inhibition. The assay couples the production of D-alanine to the activity of D-amino acid oxidase (DAAO), which generates a detectable signal.

Materials:

-

Purified alanine racemase

-

3-Chloro-L-alanine (inhibitor)

-

L-alanine (substrate)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

A suitable chromogenic substrate for HRP (e.g., Amplex Red or o-phenylenediamine (B120857) dihydrochloride)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3-Chloro-L-alanine in the reaction buffer.

-

In the wells of a microplate, add the reaction buffer containing DAAO, HRP, and the chromogenic substrate.

-

Add varying concentrations of the inhibitor (3-Chloro-L-alanine) to the appropriate wells. Include a control well with no inhibitor.

-

To initiate the reaction, add a solution of alanine racemase pre-incubated with its substrate, L-alanine.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen chromogenic substrate.

-

The rate of reaction is proportional to the activity of alanine racemase.

-

Calculate the percent inhibition for each concentration of 3-Chloro-L-alanine relative to the no-inhibitor control.

-

If desired, plot the percent inhibition against the inhibitor concentration to determine an IC₅₀ value.

Safety and Handling

3-Chloro-L-alanine should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

-

Personal Protective Equipment (PPE): Standard PPE including safety glasses, gloves, and a lab coat should be worn. Work in a well-ventilated area or a chemical fume hood.

Conclusion

3-Chloro-L-alanine is a versatile amino acid derivative that serves as a powerful tool for biochemical research and as a lead compound in drug discovery. Its well-defined mechanism as an irreversible inhibitor of alanine racemase provides a clear basis for its potent antibacterial activity. The synthetic routes are accessible, and established protocols allow for the effective study of its enzymatic inhibition. While a lack of comprehensive quantitative data on inhibition constants and toxicity profiles in the public domain presents a challenge, the existing body of research firmly establishes 3-Chloro-L-alanine as a compound of significant interest for professionals in enzymology, microbiology, and medicinal chemistry.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. research.universityofgalway.ie [research.universityofgalway.ie]

- 4. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 5. A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alanine racemase - Wikipedia [en.wikipedia.org]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 9. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of 3-Chloro-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine (3-Cl-L-Ala) is a synthetic amino acid analogue of L-alanine with significant biochemical and pharmacological properties. It functions primarily as an irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, most notably L-alanine aminotransferase and alanine (B10760859) racemase. This inhibitory action underlies its potent antimicrobial activity against a range of bacteria and its emerging potential in cancer therapy. This technical guide provides a comprehensive overview of the biochemical properties of 3-Chloro-L-alanine, including its mechanism of action, effects on metabolic pathways, and its applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.

Physicochemical Properties

3-Chloro-L-alanine is a white crystalline powder with the chemical formula C₃H₆ClNO₂ and a molecular weight of 123.54 g/mol .[1] It is soluble in water.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid | [3] |

| CAS Number | 2731-73-9 | [3] |

| Molecular Formula | C₃H₆ClNO₂ | [1][3] |

| Molecular Weight | 123.54 g/mol | [1] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Mechanism of Action: Enzyme Inhibition

3-Chloro-L-alanine is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[3] Its primary mechanism of action is suicide inhibition, where the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme.

Inhibition of L-Alanine Aminotransferase (ALT)

Inhibition of Alanine Racemase

Alanine racemase is a bacterial enzyme essential for the synthesis of D-alanine, a critical component of the peptidoglycan cell wall. 3-Chloro-L-alanine acts as an inactivator of alanine racemase, leading to the inhibition of cell wall synthesis and subsequent bactericidal effects.[6][7] The D- and L-isomers of beta-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli.[8] Treatment of extracts from E. coli or B. subtilis with beta-chloro-D-alanine resulted in 90-95% inhibition of alanine racemase activity.[8][9]

The proposed mechanism of suicide inhibition of a PLP-dependent enzyme by a halo-alanine derivative is depicted below:

Antimicrobial Properties

The inhibition of essential bacterial enzymes like alanine racemase confers significant antimicrobial activity to 3-Chloro-L-alanine. It is described as a bacteriostatic amino acid analog.[2][6] While extensive quantitative data is limited in the available literature, studies have shown its effectiveness against various bacteria. For instance, Streptococcus mutans and Escherichia coli are sensitive to 1 mM 3-chloro-DL-alanine.[10][11]

| Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Escherichia coli | Sensitive at 1 mM (DL-form) | [10][11] |

| Streptococcus mutans | Sensitive at 1 mM (DL-form) | [10][11] |

| Diplococcus pneumoniae | Growth inhibited | [8][9] |

| Streptococcus pyogenes | Growth inhibited | [8][9] |

| Bacillus subtilis | Growth inhibited | [8][9] |

Effects on Metabolic Pathways and Applications in Cancer Research

By inhibiting L-alanine aminotransferase, 3-Chloro-L-alanine can significantly alter cellular metabolism. In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), the inhibition of ALT can disrupt the production of L-alanine from pyruvate (B1213749). This disruption can lead to a compensatory activation of mitochondrial metabolism, which may impair malignant growth. This metabolic reprogramming makes 3-Chloro-L-alanine a compound of interest in cancer research.

The following diagram illustrates the proposed effect of 3-Chloro-L-alanine on cancer cell metabolism:

Role in Drug Development and Neuroscience

Beyond its direct antimicrobial and potential anticancer activities, 3-Chloro-L-alanine serves as a precursor in the synthesis of more complex molecules. Notably, it is used in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists. While direct studies on the effect of 3-Chloro-L-alanine on NMDA receptor signaling are scarce, its relationship to L-alanine, which can modulate NMDA receptor function, suggests a potential for indirect effects on glutamatergic neurotransmission. Further research is needed to elucidate any direct interactions.

Synthesis of 3-Chloro-L-alanine

3-Chloro-L-alanine can be synthesized from L-serine. One common method involves the chlorination of L-serine methyl ester hydrochloride using a chlorinating agent like thionyl chloride.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods.[6][12][13]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

3-Chloro-L-alanine stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of 3-Chloro-L-alanine in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on expected susceptibility.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth and bacteria, no inhibitor) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of 3-Chloro-L-alanine that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

L-Alanine Aminotransferase (ALT) Activity Assay

This protocol is based on a coupled-enzyme assay that measures the production of pyruvate.[14][15][16][17][18]

Materials:

-

96-well microtiter plate

-

ALT enzyme solution

-

L-alanine solution

-

α-ketoglutarate solution

-

Lactate dehydrogenase (LDH)

-

NADH

-

3-Chloro-L-alanine solution at various concentrations

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

In a 96-well plate, add the assay buffer, L-alanine, NADH, and LDH to each well.

-

Add different concentrations of 3-Chloro-L-alanine to the test wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding α-ketoglutarate to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the ALT activity.

-

To determine the inhibitory effect, add the ALT enzyme to the wells containing the buffer, L-alanine, and various concentrations of 3-Chloro-L-alanine.

-

Pre-incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding α-ketoglutarate and NADH and measure the activity as described above.

-

Calculate the percent inhibition and, if applicable, the IC50 value.

Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride from L-Serine

This protocol is a generalized procedure based on methods described in the literature.[10][19][20]

Materials:

-

L-serine

-

Methanol

-

Thionyl chloride

-

An appropriate solvent (e.g., dichloromethane)

-

Reaction vessel with stirring and cooling capabilities

-

Filtration apparatus

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Esterification: Suspend L-serine in methanol and cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The L-serine methyl ester hydrochloride can be isolated by removing the solvent under reduced pressure.

-

Chlorination: Dissolve the L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane. Cool the solution and slowly add thionyl chloride. The reaction is then typically heated to reflux for several hours.

-

Isolation: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude 3-Chloro-L-alanine methyl ester hydrochloride. The product can be purified by recrystallization.

-

Hydrolysis (optional): To obtain the free amino acid, the methyl ester can be hydrolyzed under acidic or basic conditions.

Conclusion

3-Chloro-L-alanine is a versatile molecule with significant potential in both antimicrobial and anticancer applications. Its mechanism of action as a suicide inhibitor of key PLP-dependent enzymes provides a strong rationale for its biological activities. While further research is needed to fully elucidate its quantitative inhibitory constants against various enzymes and its precise effects on signaling pathways, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols offer a starting point for further investigation into the promising therapeutic applications of this compound.

References

- 1. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 4. Affinity labeling of alanine aminotransferase by 3-chloro-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 11. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 15. mmpc.org [mmpc.org]

- 16. ALT/GPT Detection Assay [protocols.io]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bt-laboratory.com [bt-laboratory.com]

- 19. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 20. L-Alanine, 3-chloro-, methyl ester synthesis - chemicalbook [chemicalbook.com]

3-Chloro-L-alanine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-L-alanine hydrochloride, a chlorinated derivative of the amino acid L-alanine. This document details its chemical and physical properties, synthesis, and its primary mechanism of action as an enzyme inhibitor. Special focus is given to its role as a competitive inhibitor of Alanine (B10760859) Aminotransaminase (ALAT), a key enzyme in cellular metabolism, and its implications for cancer research. This guide includes detailed experimental protocols for its synthesis, enzyme inhibition assays, and cytotoxicity studies, alongside critical data presented in structured tables and logical diagrams to facilitate research and development applications.

Core Molecular Information

This compound is a synthetic amino acid derivative utilized in biochemical research primarily for its ability to inhibit specific enzymes.

Molecular Formula and Structure

The chemical formula for this compound is C₃H₇Cl₂NO₂.[1][2] Its structure consists of an L-alanine backbone with a chlorine atom substituted at the β-carbon, and it is supplied as a hydrochloride salt.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Weight | 160.00 g/mol [1] |

| CAS Number | 51887-89-9[1] |

| Appearance | White to off-white crystalline solid[1][3] |

| Melting Point | 205 °C (decomposes) |

| Solubility | Soluble in water.[3] Soluble in DMSO (100 mg/mL).[1] |

| Storage Conditions | Store at -20°C for long-term stability.[3] |

| ¹H NMR (H₂O) | Data not explicitly detailed in search results. |

| ¹³C NMR | Data not explicitly detailed in search results. |

Synthesis Protocol

A general and reliable method for the synthesis of this compound is through the chlorination of L-serine hydrochloride using thionyl chloride.

Materials

-

L-serine hydrochloride

-

Thionyl chloride

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Water (deionized)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and flask

-

Thin Layer Chromatography (TLC) apparatus

Procedure

-

Reaction Setup : Suspend L-serine hydrochloride (e.g., 100 g, 0.7067 mol) in anhydrous tetrahydrofuran (500 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Thionyl Chloride : While stirring, slowly add thionyl chloride (e.g., 101 g, 0.8480 mol) dropwise to the suspension. Maintain the reaction temperature below 50°C during the addition, using an ice bath if necessary.

-

Reaction : After the addition is complete, gradually heat the mixture to 50°C and continue stirring for 6 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.

-

Quenching and Workup : Once the reaction is complete, cool the system to 20-25°C. Slowly and carefully quench the reaction by adding 50 ml of water.

-

Isolation : Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

-

Crystallization : To the resulting residue, add 200 ml of acetone and cool the mixture to induce crystallization.

-

Purification : Collect the off-white solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum. This procedure typically yields around 88% of this compound.[4]

Mechanism of Action and Signaling Pathways

The primary recognized mechanism of action for this compound is the competitive inhibition of Alanine Aminotransaminase (ALAT), also known as Alanine Transaminase (ALT). It has also been investigated for its effects on Serine Hydroxymethyltransferase (SHMT).

Inhibition of Alanine Aminotransaminase (ALAT)

ALAT is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate to form pyruvate (B1213749) and L-glutamate. This reaction is central to amino acid metabolism and the glucose-alanine cycle.

In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), ALAT plays a crucial role in processing the glycolytic end-product pyruvate. By inhibiting ALAT, this compound blocks the production of L-alanine from glucose-derived pyruvate.[5][6] This disruption has several downstream consequences that can impair malignant growth:

-

Initial Energy Deficit : The inhibition of ALAT leads to a decrease in D-glucose uptake and L-alanine production, causing an initial drop in cellular ATP levels.[5][6]

-

AMPK Activation : The resulting energy deficit activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.

-

Metabolic Shift : Activated AMPK promotes a shift towards mitochondrial metabolism, increasing respiration rates and the production of reactive oxygen species (ROS).[5][6]

-

Cell Cycle Arrest : The signaling cascade initiated by ALAT inhibition involves the altered phosphorylation of p38 MAPK and ERK, and decreased expression of cell cycle regulators like Cdc25a and Cdk4, ultimately leading to reduced cancer cell proliferation.[6]

Inhibition of Serine Hydroxymethyltransferase (SHMT)

This compound has also been noted for its potential to inhibit serine hydroxymethyltransferase (SHMT), an enzyme crucial for the synthesis of serine and one-carbon units required for nucleotide synthesis.[3] However, the detailed mechanism and inhibitory constants for this interaction are less well-characterized compared to its effects on ALAT.

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific parameters may require optimization depending on the experimental system.

ALAT Enzyme Activity Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on ALAT activity. The assay is based on a coupled reaction where the pyruvate produced by ALAT is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.

Materials:

-

Purified ALAT enzyme

-

This compound

-

L-alanine

-

α-ketoglutarate

-

NADH

-

Lactate dehydrogenase (LDH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents :

-

Prepare a stock solution of this compound in assay buffer. Create a series of dilutions to test a range of concentrations.

-

Prepare a reaction mixture containing L-alanine, α-ketoglutarate, NADH, and LDH in the assay buffer.

-

-

Assay Setup :

-

In a 96-well plate, add a small volume of the this compound dilutions (or vehicle control) to the appropriate wells.

-

Add the purified ALAT enzyme to all wells except for the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction :

-

Initiate the reaction by adding the reaction mixture to all wells.

-

-

Measurement :

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C.

-

-

Data Analysis :

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the inhibitor compared to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., LLC1 Lewis lung carcinoma cells).[5]

Materials:

-

Cancer cell line (e.g., LLC1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include untreated and vehicle-only controls.

-

Incubation : Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition : After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization : Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.[9]

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 51887-89-9 [chemicalbook.com]

- 5. Inhibition of Alanine Aminotransferase in Silico and in Vivo Promotes Mitochondrial Metabolism to Impair Malignant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of alanine aminotransferase in silico and in vivo promotes mitochondrial metabolism to impair malignant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

The Discovery and Mechanistic Journey of β-Chloroalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-chloroalanine (β-Chloroalanine), a non-proteinogenic amino acid, has carved a significant niche in biochemical research and drug development since its initial synthesis. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and evolving understanding of β-chloroalanine's mechanism of action as a potent enzyme inhibitor. We delve into the detailed experimental protocols for its synthesis and for assaying its inhibitory effects on key enzymes such as alanine (B10760859) racemase, D-amino acid transaminase, and serine palmitoyltransferase. Quantitative data from various studies are summarized and presented in structured tables for comparative analysis. Furthermore, key pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular interactions. This guide is intended to be a comprehensive resource for researchers and professionals working with or interested in the applications of β-chloroalanine.

Introduction

β-Chloroalanine is a halogenated analog of the amino acid alanine. Its structure, characterized by a chlorine atom at the beta-position, confers unique chemical reactivity that has been exploited in the study of enzyme mechanisms and as a lead for drug design. The primary interest in β-chloroalanine stems from its activity as a mechanism-based inhibitor, particularly for enzymes that utilize pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. This guide traces the scientific journey of β-chloroalanine from its first synthesis to its current applications as a tool in enzymology and a potential therapeutic agent.

History and Discovery

Physicochemical Properties

A clear understanding of the physicochemical properties of β-chloroalanine is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClNO₂ | [1] |

| Molecular Weight | 123.54 g/mol | [1] |

| CAS Number | L-isomer: 2731-73-9; D-isomer: 51887-88-8; DL-mixture: 3981-36-0 | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [1] |

| Melting Point | 156 °C | [2] |

Synthesis of β-Chloroalanine

Several methods for the synthesis of β-chloroalanine have been developed since its discovery. The choice of method often depends on the desired stereochemistry and scale of production.

Synthesis from Serine

A common laboratory-scale synthesis involves the chlorination of serine. This method is conceptually straightforward but requires careful control of reaction conditions to achieve good yields and purity.

Experimental Protocol (Generalized):

-

Esterification of Serine: L-serine is first esterified to protect the carboxylic acid functionality. This is typically achieved by reacting serine with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride).

-

Chlorination: The hydroxyl group of the serine ester is then replaced by a chlorine atom. A common chlorinating agent for this step is thionyl chloride (SOCl₂). The reaction is typically carried out in an inert solvent at a controlled temperature.

-

Hydrolysis: The final step is the hydrolysis of the ester group to yield β-chloroalanine. This is usually achieved by heating the chlorinated ester in an acidic aqueous solution.

-

Purification: The final product is purified by crystallization or chromatography.

Synthesis from Aziridine-2-carboxylate (B8329488)

An alternative and often more efficient synthesis route involves the ring-opening of an aziridine-2-carboxylate with hydrogen chloride.[3] This method can provide good stereochemical control.

Experimental Protocol (Based on Patent EP0078853B1): [3]

-

Reaction Setup: An aqueous solution of an aziridine-2-carboxylate salt (e.g., sodium or potassium salt) is prepared.

-

Acidification: The solution is cooled (typically to 0-5 °C) and treated with concentrated hydrochloric acid. The reaction is stirred for several hours at room temperature.

-

Crystallization: The reaction mixture is cooled to induce crystallization of β-chloroalanine hydrochloride.

-

Isolation and Purification: The crystalline product is collected by filtration, washed with a cold solvent (e.g., ethanol (B145695) or methanol), and dried.

Mechanism of Action: Enzyme Inhibition

β-Chloroalanine is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes.[4] Its inhibitory activity stems from its ability to act as a "suicide substrate" or mechanism-based inactivator.

General Mechanism of PLP-Enzyme Inhibition